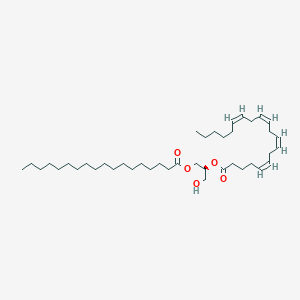

1-ステアロイル-2-アラキドンオイル-SN-グリセロール

概要

説明

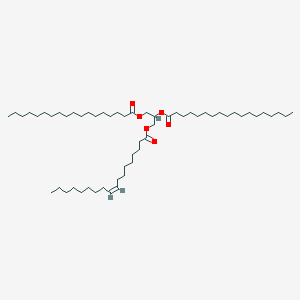

1-ステアロイル-2-アラキドン酸-sn-グリセロールは、多価不飽和脂肪酸を含むジアシルグリセロール(DAG)です。 グリセロール骨格のsn-1位にステアリン酸、sn-2位にアラキドン酸が結合しています 。 この化合物は、プロテインキナーゼC(PKC)の活性化と非選択的カチオンチャネル(NSCC)活性の増強における役割で知られています .

科学的研究の応用

1-Stearoyl-2-Arachidonoyl-sn-Glycerol has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of diacylglycerols in various chemical reactions.

Medicine: Research has shown its involvement in various physiological processes, including cell growth, differentiation, and apoptosis.

作用機序

1-ステアロイル-2-アラキドン酸-sn-グリセロールは、主にプロテインキナーゼC(PKC)の活性化を通じてその効果を発揮します。この化合物はPKCの調節ドメインに結合し、その活性化を引き起こします。 この活性化は、細胞増殖、分化、アポトーシスなど、さまざまな細胞プロセスを調節する一連の下流シグナル伝達イベントを引き起こします 。 さらに、非選択的カチオンチャネル(NSCC)活性を増強し、カルシウム流入と細胞内シグナル伝達に影響を与える可能性があります .

類似化合物:

1-ステアロイル-2-オレオイル-sn-グリセロール: sn-2位にアラキドン酸ではなくオレイン酸を含んでいます。

1-パルミトイル-2-アラキドン酸-sn-グリセロール: sn-1位にステアリン酸ではなくパルミチン酸を含んでいます.

独自性: 1-ステアロイル-2-アラキドン酸-sn-グリセロールは、その特定の脂肪酸組成により、独自の生化学的特性を示します。 sn-2位に多価不飽和脂肪酸であるアラキドン酸が存在するため、PKCの活性化とカルシウムチャネルの調節能力が強化され、他のジアシルグリセロールと区別されます .

生化学分析

Biochemical Properties

1-Stearoyl-2-arachidonoyl-SN-glycerol plays a crucial role in biochemical reactions. It can activate Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . Additionally, it can augment the activity of nonselective cation channels (NSCC), which are involved in various cellular functions, including the generation of electrical signals and the regulation of osmotic content .

Cellular Effects

The effects of 1-Stearoyl-2-arachidonoyl-SN-glycerol on cells are diverse and significant. By activating PKC, it influences cell function, including impacts on cell signaling pathways and gene expression . Its ability to augment NSCC activity also implies a role in regulating ion balance within cells .

Molecular Mechanism

At the molecular level, 1-Stearoyl-2-arachidonoyl-SN-glycerol exerts its effects through several mechanisms. It activates PKC, leading to the phosphorylation of various proteins and influencing numerous cellular processes . It also interacts with NSCC, enhancing their activity and influencing ion transport within cells .

Metabolic Pathways

1-Stearoyl-2-arachidonoyl-SN-glycerol is involved in several metabolic pathways due to its role as a diacylglycerol. It interacts with enzymes such as PKC and can influence metabolic flux and metabolite levels .

準備方法

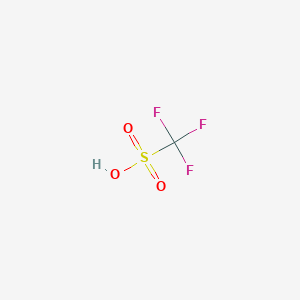

合成経路と反応条件: 1-ステアロイル-2-アラキドン酸-sn-グリセロールは、グリセロールをステアリン酸とアラキドン酸でエステル化することによって合成できます。 反応には、通常、硫酸やp-トルエンスルホン酸などの触媒を還流条件下で使用します .

工業生産方法: 工業的には、1-ステアロイル-2-アラキドン酸-sn-グリセロールの製造には、リパーゼを用いた酵素的方法でエステル化を触媒するものが採用されています。 この方法は、多価不飽和脂肪酸の完全性を維持するために、その特異性と穏やかな反応条件が好まれています .

化学反応の分析

反応の種類: 1-ステアロイル-2-アラキドン酸-sn-グリセロールは、以下を含むさまざまな化学反応を起こします。

酸化: 多価不飽和脂肪酸鎖は酸化を受け、ヒドロペルオキシドやその他の酸化生成物を生成します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と分子状酸素があります。

加水分解: 酵素による加水分解は通常、リパーゼを用いて行われ、化学的な加水分解は酸性またはアルカリ性条件下で行うことができます.

生成される主な生成物:

酸化: ヒドロペルオキシド、アルデヒド、ケトン。

加水分解: ステアリン酸、アラキドン酸、グリセロール.

科学研究への応用

1-ステアロイル-2-アラキドン酸-sn-グリセロールは、科学研究において幅広い用途があります。

化学: さまざまな化学反応におけるジアシルグリセロールの挙動を研究するためのモデル化合物として使用されています.

生物学: 特にプロテインキナーゼC(PKC)の活性化とカルシウムチャネルの調節における細胞シグナル伝達経路で重要な役割を果たしています.

類似化合物との比較

1-Stearoyl-2-Oleoyl-sn-Glycerol: Contains oleic acid instead of arachidonic acid at the sn-2 position.

1-Palmitoyl-2-Arachidonoyl-sn-Glycerol: Contains palmitic acid instead of stearic acid at the sn-1 position.

Uniqueness: 1-Stearoyl-2-Arachidonoyl-sn-Glycerol is unique due to its specific fatty acid composition, which imparts distinct biochemical properties. The presence of arachidonic acid, a polyunsaturated fatty acid, at the sn-2 position enhances its ability to activate PKC and regulate calcium channels, distinguishing it from other diacylglycerols .

特性

IUPAC Name |

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXLMTYRMFVYNT-IUJDHQGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H72O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286391 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(18:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007170 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65914-84-3 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65914-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Stearoyl-2-arachidonoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-6-[1,3-Dihydro-1-hydroxy-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid](/img/structure/B52881.png)